molecular formula C14H18N2O2 B3328070 Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 415979-31-6

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3328070
CAS No.: 415979-31-6
M. Wt: 246.3 g/mol
InChI Key: KFKJACLLRKRWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6) is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound features a bridged bicyclic diazabicyclo[3.2.1]octane structure, which serves as a valuable pharmacophore for designing molecules that interact with biological targets. Recent scientific investigations highlight the significance of this core structure; for instance, derivatives of 3,8-diazabicyclo[3.2.1]octane have been identified as critical components in the development of novel KRAS-G12D inhibitors, which are a promising area in anticancer research . Molecular docking studies suggest that the protonated nitrogen in the diazabicyclo[3.2.1]octane moiety can form crucial hydrogen bonds with key amino acids like Asp12 and Gly60 in the KRAS-G12D protein, potentially enhancing binding affinity and selectivity . With a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol , this reagent is primarily used as a synthetic intermediate or a protecting group precursor in organic synthesis. This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKJACLLRKRWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 3,8 Diazabicyclo 3.2.1 Octane Scaffold

Functional Group Interconversions on the Bridged Ring System

Functional group interconversions on the 3,8-diazabicyclo[3.2.1]octane scaffold are fundamental for elaborating the core structure into more complex molecules. These transformations typically involve substituents on the carbon framework, introduced during or after the synthesis of the bicyclic system.

Key interconversions include:

Reduction of Carbonyls: The synthesis of the scaffold often proceeds through dione (B5365651) intermediates, such as 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones. These diketones can be reduced to the corresponding diamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

Activation of Hydroxyl Groups: Precursors like N-Boc-2,5-dihydroxymethylpyrrolidine can be used to construct the bicyclic system. The diol's hydroxyl groups are typically converted into better leaving groups, such as mesylates, by reacting them with methanesulfonyl chloride. This activation facilitates subsequent intramolecular cyclization with an amine to form the 3,8-diazabicyclo[3.2.1]octane ring. researchgate.net

Ester Hydrolysis and Amidation: Carboxylate groups, such as the one in the title compound, can undergo standard functional group interconversions. For instance, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, which can then be coupled with amines to form amides, extending the molecular complexity. smolecule.com

Derivatization Strategies at Nitrogen Centers (N3 and N8) and Carbon Positions

The differential reactivity of the N3 and N8 positions is a cornerstone of the synthetic utility of the 3,8-diazabicyclo[3.2.1]octane scaffold. Strategic protection and deprotection allow for selective functionalization.

The N8 nitrogen is generally more sterically accessible and is often the site of initial functionalization or protection. The N3 nitrogen is part of a six-membered piperidine-like ring, while the N8 nitrogen is the bridgehead atom. Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), as seen in the title compound, are instrumental. For example, in 3-Boc-3,8-diazabicyclo[3.2.1]octane, the Boc group at N3 directs reactions to the unprotected N8 nitrogen. nbinno.com Conversely, protecting the N8 position allows for selective derivatization at N3.

Common derivatization reactions include:

N-Alkylation and N-Arylation: Both nitrogen atoms can be functionalized with various alkyl or aryl groups. For instance, a series of derivatives have been synthesized by substituting either the N3 or N8 position with chlorinated heteroaryl rings to create analogues of epibatidine. nih.gov

N-Acylation: The nitrogen centers react readily with acylating agents to form amides. This is a common strategy to introduce diverse side chains.

Reductive Amination: The secondary amine functionalities can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

A series of N(3/8)-disubstituted derivatives were synthesized to improve upon the bioactivity of a parent piperazine (B1678402) compound, highlighting the importance of modifying both nitrogen centers. nih.gov

Reactivity of the Bridged Diamine toward Electrophiles and Nucleophiles

The nucleophilic character of the nitrogen atoms dominates the reactivity of the 3,8-diazabicyclo[3.2.1]octane scaffold towards electrophiles. The lone pair of electrons on the secondary amine nitrogens readily attacks a wide range of electron-deficient species.

Reactions with Electrophiles:

Alkylation and Acylation: As discussed, the primary reaction is with alkyl halides, sulfonyl chlorides, and acyl chlorides. The choice of solvent and base is crucial for controlling the extent of reaction.

Michael Addition: The amine nucleophiles can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Heteroaromatic Substitution: The scaffold can be attached to electron-deficient heteroaromatic rings, such as chloropyridazines, via nucleophilic aromatic substitution. nih.gov

The reactivity can be precisely controlled through the use of protecting groups. For example, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate reacts with 1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent (HATU) to selectively form an amide bond at the N3 position. google.com

Reactivity at the carbon skeleton is less common but can be achieved. For example, derivatives containing carbonyl groups can react with nucleophiles at the carbonyl carbon or form enolates for subsequent alkylation.

Skeletal Rearrangements and Transformations to Other Ring Systems

The rigid, strained structure of the 3,8-diazabicyclo[3.2.1]octane system makes it susceptible to skeletal rearrangements, leading to the formation of other, often more stable, bicyclic or polycyclic architectures.

Conversion to 2,5-Diazabicyclo[2.2.2]octane Derivatives

A notable transformation of the 3,8-diazabicyclo[3.2.1]octane skeleton is its rearrangement to the isomeric 2,5-diazabicyclo[2.2.2]octane system. This conversion has been observed during the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with certain acrylates. nih.govresearchgate.net While the initial product is the kinetically favored [3.2.1] adduct, it can rearrange to the thermodynamically more stable [2.2.2] isomer.

This transformation is proposed to proceed through a Wagner-Meerwein type rearrangement. nih.govacs.org The mechanism likely involves protonation of an enamide intermediate, leading to a carbocation that facilitates the skeletal reorganization. nih.gov The outcome of the reaction (formation of the [3.2.1] vs. the [2.2.2] system) can depend on the substituents on the acrylate (B77674) dipolarophile. For example, reaction with methyl acrylate predominantly yields the [3.2.1] product, whereas methyl 2-phenyl acrylate favors the formation of the [2.2.2] product. nih.govresearchgate.net

Formation of Fused Polycyclic and Lactam-Lactone Architectures

The rearrangement to the 2,5-diazabicyclo[2.2.2]octane system can be the precursor to even more complex structures. When acrylic acids are used as the dipolarophile in the reaction with 3-oxidopyraziniums, the initially formed [3.2.1] adduct rearranges to the [2.2.2] intermediate, which then undergoes an intramolecular lactonization. nih.gov This domino process, involving cycloaddition, skeletal rearrangement, and cyclization, efficiently generates novel tricyclic fused lactone-lactam systems. nih.gov This demonstrates how the inherent reactivity of the diazabicyclic core can be harnessed to rapidly build molecular complexity.

Chemo- and Regioselective Functionalization Studies

Chemo- and regioselectivity are critical challenges when modifying a molecule with multiple reactive sites like the 3,8-diazabicyclo[3.2.1]octane scaffold. The primary strategy for achieving regioselectivity revolves around the differential protection of the N3 and N8 nitrogens.

The use of a single protecting group, such as the Boc or Cbz group, is the most common method to differentiate the two nitrogen atoms. By protecting one nitrogen, reactions are directed specifically to the other, allowing for the stepwise introduction of different substituents at the N3 and N8 positions. nbinno.com

For example, the synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate provides a key intermediate where the N3 position is protected, leaving the N8 amine free for reaction. mdpi.com This allows for selective N8-alkylation or N8-acylation. Subsequent removal of the Boc group under acidic conditions frees the N3 position for a second, different functionalization. This orthogonal protection strategy is essential for the synthesis of well-defined, unsymmetrically disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives, which are widely explored as potential therapeutic agents. nih.gov

The table below summarizes the selective functionalization of the 3,8-diazabicyclo[3.2.1]octane scaffold.

Interactive Data Table: Regioselective Reactions of the 3,8-Diazabicyclo[3.2.1]octane Scaffold
Starting MaterialReaction SiteReagent/ConditionsProduct TypeReference
3-Boc-3,8-diazabicyclo[3.2.1]octaneN8Electrophile (e.g., R-X)N8-substituted derivative nbinno.com
8-Cbz-3,8-diazabicyclo[3.2.1]octaneN3Electrophile (e.g., R-X)N3-substituted derivative researchgate.net
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + Methyl AcrylateN/A1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octane nih.govresearchgate.net
3,8-Diazabicyclo[3.2.1]octane adductCarbon SkeletonAcid catalyst2,5-Diazabicyclo[2.2.2]octane nih.gov

Conformational Analysis and Stereochemical Characterization of Benzyl 3,8 Diazabicyclo 3.2.1 Octane 3 Carboxylate and Analogues

Intrinsic Conformational Rigidity and Mobility of the Diazabicyclo[3.2.1]octane Core

The 3,8-diazabicyclo[3.2.1]octane nucleus is characterized by a rigid bicyclic framework that imparts significant conformational constraints on molecules derived from it. sci-hub.stnbinno.com This inherent rigidity is a key feature, making it a valuable building block in the design of structurally well-defined pharmaceutical agents. nbinno.com The bicyclic system consists of a six-membered piperidine (B6355638) ring fused with a five-membered pyrrolidine (B122466) ring, sharing two bridgehead atoms (a nitrogen and a carbon). This arrangement limits the rotational freedom within the molecule, leading to a highly constrained structure. nih.gov

The stability and rigidity of this bicyclic skeleton are foundational to its use as a dipeptide isostere and in other peptidomimetic applications. The constrained nature of the core helps in presenting substituents in well-defined spatial orientations, which is crucial for molecular recognition and interaction with biological targets. Theoretical calculations, alongside experimental techniques like high-field NMR spectroscopy, have been employed to understand the structural and conformational aspects of these derivatives. nih.govacs.org

Analysis of Stable Conformers (e.g., Chair-like and Boat-like Arrangements)

The conformational preferences of the 3,8-diazabicyclo[3.2.1]octane core are dictated by the interplay of ring strain and steric interactions. The six-membered ring in this bicyclic system typically adopts either a chair or a boat-like conformation. X-ray crystallographic studies of various derivatives have provided definitive evidence for these arrangements. For instance, in some substituted analogues, the bicyclic core has been observed to adopt a boat-chair conformation, which restricts rotational freedom.

Molecular mechanics and 1H NMR spectroscopy have been used to perform conformational analysis on derivatives such as 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane. researchgate.net These studies help in elucidating the preferred conformations in solution. The specific conformation adopted can be influenced by the nature and position of substituents on the bicyclic framework.

Conformation TypeDescription
Chair-like The six-membered ring adopts a puckered conformation resembling a cyclohexane (B81311) chair, which generally minimizes torsional strain.
Boat-like The six-membered ring adopts a conformation resembling a cyclohexane boat, which can be enforced by the constraints of the bicyclic system.
Boat-Chair A hybrid conformation observed in some derivatives, highlighting the structural rigidity of the core.

Impact of Substituents on Conformational Preferences and Dynamics

The placement and nature of substituents on the 3,8-diazabicyclo[3.2.1]octane ring system significantly influence its conformational equilibrium. For Benzyl (B1604629) 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, the bulky benzyl carboxylate group at the N-3 position plays a crucial role in dictating the molecule's preferred shape.

Studies on analogous compounds have shown that the orientation of substituent groups is critical. For example, in a study comparing isomeric cinnamyl derivatives, the orientation of the cinnamyl chain was found to differ depending on whether it was attached to the N-3 or N-8 position, and this difference was linked to their pharmacological properties. researchgate.net Similarly, the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is structurally related to a benzyl carboxylate, helps in directing regioselective reactions by protecting one of the nitrogen atoms. nbinno.com

The interplay between substituents can lead to distinct conformational outcomes. Molecular modeling studies have indicated that while a bicyclic compound and its monocyclic analogue may share a similar preferred conformation, exchanging the substituents on the nitrogen atoms can lead to vastly different structures. researchgate.net

Stereochemical Implications of Bridged Bicyclic Systems

Bridged bicyclic systems like 3,8-diazabicyclo[3.2.1]octane possess inherent stereochemical complexity. The rigid framework creates distinct stereogenic centers and defines the spatial relationship between substituents. The synthesis of these molecules often requires careful stereocontrol to obtain the desired isomer.

The stereochemistry of cycloaddition reactions used to form this bicyclic system is a critical area of study. For instance, the regio- and stereoselectivity of 1,3-dipolar cycloadditions to form 3,8-diazabicyclo[3.2.1]octanes have been investigated using Density Functional Theory (DFT), showing consistency with experimental results. acs.orgnih.gov The stereochemistry of substituents, such as an ester group, is often established during these key bond-forming reactions. acs.orgnih.gov

The development of synthetic routes that allow for complete control over all stereocenters is a significant goal. sci-hub.st Diastereoselective syntheses have been developed, for example, starting from chiral precursors like pyroglutamic acid to yield orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid frameworks. sci-hub.stresearchgate.net The stereochemical outcome of such syntheses is often confirmed by techniques like X-ray crystallography. nih.gov

Diastereomeric Ratios and Enantiomeric Excess Determinations

Achieving high diastereomeric and enantiomeric purity is essential for the application of chiral molecules in pharmacology. The synthesis of substituted 3,8-diazabicyclo[3.2.1]octanes often results in mixtures of diastereomers, necessitating robust methods for their separation and characterization.

Various analytical techniques are employed to determine diastereomeric ratios and enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) is a common method for separating diastereomers and quantifying their ratios. researchgate.net However, correlation with other techniques like NMR spectroscopy is often necessary for accurate determination. researchgate.net Advanced NMR techniques, such as high sensitivity band-selective pure shift NMR, can provide precise measurements of diastereomeric ratios even in complex mixtures. rsc.org

For determining enantiomeric excess, methods based on chiral chromatography or chiroptical spectroscopy (like Circular Dichroism) are utilized. nih.gov The synthesis of enantiomerically pure compounds often relies on asymmetric synthesis strategies, including the use of chiral auxiliaries or catalysts. For instance, optically active diazabicyclooctane derivatives have been prepared with high enantiomeric excess (over 99.9% ee). google.com

Analytical MethodApplication
NMR Spectroscopy Determines molecular structure and can quantify diastereomeric ratios through signal integration. rsc.org
HPLC Separates stereoisomers, allowing for the determination of both diastereomeric ratios and enantiomeric excess (with a chiral column). researchgate.net
X-ray Crystallography Provides unambiguous determination of the absolute stereochemistry of a single crystal. nih.gov
Circular Dichroism (CD) A spectroscopic technique used to investigate the chirality of molecules and determine enantiomeric purity. nih.gov

Computational Chemistry and Theoretical Investigations of the 3,8 Diazabicyclo 3.2.1 Octane System

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are pivotal in elucidating the complex reaction mechanisms involving the 3,8-diazabicyclo[3.2.1]octane framework. rsc.org These studies allow for the detailed exploration of reaction pathways, including the identification and characterization of transient intermediates and transition states, which are often challenging to observe experimentally. rsc.orgmdpi.com

One of the primary reactions for synthesizing this bicyclic system is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.netacs.org Quantum mechanical studies have been employed to support the concerted nature of these cycloadditions, providing evidence against stepwise mechanisms in many cases. researchgate.net For instance, theoretical assessments have suggested that 3,8-diazabicyclo[3.2.1]octane products are formed directly through a [3+2] cycloaddition rather than via an alternative aza-Diels-Alder intermediate. acs.orgnih.gov

Furthermore, computational investigations have been crucial in understanding domino reactions that commence with the formation of a 3,8-diazabicyclo[3.2.1]octane intermediate. These multi-step sequences can involve subsequent skeletal rearrangements, and quantum mechanical calculations help to unravel the energetics and feasibility of each step in the cascade. acs.orgnih.gov For example, the formation of a tricyclic lactone-lactam system has been shown to be a domino process involving an initial 1,3-dipolar cycloaddition to yield a 3,8-diazabicyclo[3.2.1]octane, followed by a skeletal rearrangement. acs.orgnih.gov

Theoretical studies have also shed light on radical-mediated rearrangements. In the case of azanorbornanic aminyl radicals, computational models have been used to map the minimum energy reaction pathway, identifying transition structures and calculating the relative activation energies for competing reactions, which explains the observed regioselectivity in the ring expansion to the 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.es

Density Functional Theory (DFT) Applications in Predicting Regioselectivity and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the regioselectivity and stereoselectivity of reactions leading to and involving the 3,8-diazabicyclo[3.2.1]octane core. These predictions are vital for designing synthetic routes that yield the desired isomer with high efficiency.

In the context of 1,3-dipolar cycloadditions of 3-oxidopyraziniums with alkenes, DFT studies have successfully corroborated experimental findings regarding both the regiochemistry of the cycloaddition and the stereochemistry of substituents in the resulting 3,8-diazabicyclo[3.2.1]octane products. acs.orgnih.gov Theoretical calculations have considered various stereoisomeric pathways, such as endo and exo approaches, and different regioisomeric channels to determine the most favorable reaction outcome. researchgate.netresearchgate.net The analysis of thermodynamic and kinetic parameters calculated at the DFT level helps in understanding why a particular isomer is predominantly formed. researchgate.net

The regioselectivity of these reactions has been rationalized using reactivity indices derived from conceptual DFT. researchgate.net These indices help in explaining the observed selectivity by analyzing the electronic properties of the reactants. researchgate.net For instance, in the reaction between pyrazinium-3-olate and methyl methacrylate, DFT calculations have been used to study the [3+2] versus [4+2] cycloaddition pathways, providing insights into the factors governing the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton. researchgate.net

Furthermore, DFT has been instrumental in explaining the different reactivity and regioselectivity observed in oxidative sulfamidation of alkenes, which can lead to related bicyclic structures. mdpi.com These studies highlight the capability of DFT to model complex reaction systems and provide predictive insights into their outcomes. mdpi.com

Theoretical Assessment of Skeletal Rearrangement Pathways and Energy Barriers

The 3,8-diazabicyclo[3.2.1]octane skeleton can undergo fascinating skeletal rearrangements to other bicyclic systems, and theoretical assessments have been crucial in mapping these transformation pathways and quantifying their energetic demands.

A notable example is the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. acs.orgnih.gov The feasibility of this rearrangement mechanism has been assessed using DFT methods at the B3LYP/6-31G(d) level of theory. acs.orgnih.gov These calculations have shown that the [2.2.2] isomers can be formed from the [3.2.1] compounds through a Wagner-Meerwein type rearrangement. nih.gov Such studies are critical for understanding product distributions and for potentially controlling the outcome of these reactions.

Computational studies have also been applied to investigate the reverse process, where a 3,8-diazabicyclo[3.2.1]octane might be formed from a 2,5-diazabicyclo[2.2.2]octane, suggesting the possibility of a reversible rearrangement. acs.orgnih.gov The energy barriers associated with these rearrangements are calculated to determine the likelihood of such transformations under specific reaction conditions.

In a different context, the regioselective rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems has been studied computationally. us.es These studies have determined the activation barriers for the ring-closing transition state, providing a mechanistic proposal for this unusual radical rearrangement. us.es The calculations have also explained the exceptional regioselectivity observed experimentally by comparing the energy barriers for the homolytic cleavage of different C-C bonds. us.es A theoretical study has also suggested that an initial [5+2] cycloadduct can undergo a skeletal rearrangement to generate a betaine (B1666868) intermediate, which then proceeds to the final product. rsc.org

Computational Prediction of Three-Dimensional Geometries and Molecular Structures

Computational methods are extensively used to predict the three-dimensional geometries and molecular structures of 3,8-diazabicyclo[3.2.1]octane derivatives. This information is fundamental for understanding their chemical reactivity, physical properties, and biological activity.

Molecular mechanics and semi-empirical quantum mechanics methods have been employed to develop structure-affinity relationships for derivatives of this bicyclic system. researchgate.net These studies help in understanding the key structural features that modulate their affinity for biological targets. researchgate.net For instance, the binding of these compounds to receptors can be influenced by the orientation of substituents and the presence of specific functional groups. researchgate.net

Theoretical calculations have been used in conjunction with high-field 1H NMR spectroscopy to compare the structural and conformational aspects of 3,8-diazabicyclo[3.2.1]octane derivatives with other biologically active molecules. nih.gov These combined experimental and computational approaches provide a detailed picture of the molecular structure in solution. The results of these studies indicate that these compounds can adopt conformations that are similar to those of potent natural products. nih.gov

The table below presents a summary of computational methods used for the structural analysis of 3,8-diazabicyclo[3.2.1]octane derivatives.

Computational MethodApplicationReference
Molecular MechanicsStructure-affinity relationships researchgate.net
Semi-empirical Quantum MechanicsStructure-affinity relationships researchgate.net
Theoretical CalculationsComparison with other molecules nih.gov
X-ray Structural AnalysisComparison with nortropane science.gov
DFT Geometry OptimizationsComparison with nortropane science.gov

In Silico Conformational Analysis and Energy Profiling

In silico conformational analysis is a powerful technique to explore the accessible three-dimensional arrangements of the 3,8-diazabicyclo[3.2.1]octane scaffold and to determine the relative energies of different conformers. This understanding is crucial as the biological activity of a molecule is often dictated by its preferred conformation.

Theoretical calculations have been instrumental in determining the conformational preferences of 3,8-diazabicyclo[3.2.1]octane derivatives. nih.gov By comparing the calculated structures with experimental data from high-field 1H NMR spectroscopy, researchers can validate the computational models and gain a deeper understanding of the conformational landscape of these molecules. nih.gov Such studies have revealed that these bicyclic compounds can adopt conformations that mimic those of naturally occurring analgesics. nih.gov

Energy profiling, often performed using quantum mechanics or molecular mechanics methods, allows for the quantification of the energy differences between various conformations. This information helps in identifying the most stable, low-energy conformers that are likely to be populated at physiological temperatures. For flexible molecules, understanding the conformational preferences and the energy barriers for interconversion between different conformers is key to predicting their interaction with biological macromolecules.

Molecular Modeling of Interaction Modes within Chemical Systems (focus on structural complementarity)

Molecular modeling techniques, such as docking and molecular dynamics simulations, are widely used to investigate the interaction modes of 3,8-diazabicyclo[3.2.1]octane derivatives with their biological targets, with a particular focus on structural complementarity.

In the context of drug design, molecular docking simulations have been employed to predict the binding modes and affinities of these bicyclic compounds to target proteins. For example, a computational study was conducted to rationalize the biological data of diazabicyclo analogues as HIV entry inhibitors. Similarly, docking simulations of novel KRAS-G12D inhibitors featuring a 3,8-diazabicyclo[3.2.1]octane moiety have elucidated critical hydrogen bonding interactions with key residues in the protein's binding pocket. nih.gov These simulations revealed that the protonated form of the diazabicyclo[3.2.1]octane scaffold can form crucial interactions with amino acid residues like Asp12 and Gly60. nih.gov

Molecular modeling has also been applied to design or select chemical entities that possess stereochemical complementarity to the hydrophobic pocket of heat shock proteins like DnaK. google.com Furthermore, in the development of sphingosine-1-phosphate transporter (Spns2) inhibitors, in silico analysis, including MM/GBSA calculations, has been used to correlate the calculated free energy of binding with experimental inhibitory activity. acs.orgsemanticscholar.org These studies suggest that the inhibitors target a specific conformation of the transporter, highlighting the importance of structural complementarity. acs.orgsemanticscholar.org

The table below summarizes key interactions of 3,8-diazabicyclo[3.2.1]octane derivatives with biological targets as revealed by molecular modeling.

Biological TargetKey InteractionsReference
KRAS-G12DHydrogen bonds with Asp12 and Gly60 nih.gov
Spns2Targeting an occluded inward-facing state acs.orgsemanticscholar.org
DnaKStereochemical complementarity to hydrophobic pocket google.com

Utility of the 3,8 Diazabicyclo 3.2.1 Octane Scaffold As a Versatile Synthetic Building Block

Role in the Modular Synthesis of Complex Organic Molecules

The 3,8-diazabicyclo[3.2.1]octane scaffold is a highly valued building block for the modular synthesis of complex organic molecules. Its utility is significantly enhanced by the strategic use of protecting groups, such as the benzyl (B1604629) or tert-butoxycarbonyl (Boc) groups, on one of the nitrogen atoms. This protection allows for regioselective reactions, enabling chemists to precisely and sequentially introduce different functionalities onto the molecule. This controlled reactivity is fundamental to the modular construction of intricate molecular architectures.

The presence of a protecting group on one nitrogen leaves the other nitrogen free to participate in various chemical transformations. This feature is crucial for the stepwise assembly of complex structures, including pharmaceuticals and agrochemicals. For instance, derivatives like 3-Boc-3,8-diazabicyclo[3.2.1]octane are frequently employed as key intermediates in the synthesis of advanced drug candidates. The ability to deprotect the second nitrogen at a later stage provides a further point for diversification, allowing for the attachment of different substituents and the exploration of a broad chemical space. This modular approach streamlines the synthesis process, making it more efficient and adaptable for creating diverse molecular entities.

Application in the Construction of Advanced Heterocyclic Compounds

The 3,8-diazabicyclo[3.2.1]octane framework is not only a component of final target molecules but also a versatile precursor for the construction of other advanced heterocyclic systems. Its inherent reactivity and stereochemistry can be harnessed to generate novel bridged and fused ring systems, which are of significant interest in medicinal chemistry and materials science.

One notable application is in 1,3-dipolar cycloaddition reactions. For example, 3-oxidopyraziniums, which are derived from 2(1H)-pyrazinones, can react with various dipolarophiles to yield 3,8-diazabicyclo[3.2.1]octane derivatives. These products can then, in some cases, undergo skeletal rearrangements, such as a Wagner–Meerwein rearrangement, to form other bicyclic systems like 2,5-diazabicyclo[2.2.2]octanes. This transformation highlights the role of the 3,8-diazabicyclo[3.2.1]octane system as a key intermediate in domino reactions that rapidly build molecular complexity from simpler starting materials. Such synthetic strategies are highly efficient for creating diverse libraries of heterocyclic compounds.

Precursor SystemReaction TypeResulting Heterocyclic System
3-Oxidopyrazinium1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octane
3,8-Diazabicyclo[3.2.1]octaneSkeletal Rearrangement2,5-Diazabicyclo[2.2.2]octane

Development of Conformationally Restricted Scaffolds for Chemical Research

A defining feature of the 3,8-diazabicyclo[3.2.1]octane scaffold is its rigid, bicyclic structure, which imparts significant conformational restriction on any molecule that incorporates it. This rigidity is a highly sought-after property in drug design and chemical research. By locking flexible molecular chains into a more defined three-dimensional orientation, this scaffold can lead to compounds with enhanced binding affinity and selectivity for their biological targets.

The principle behind this is that a predefined spatial arrangement of functional groups reduces the entropic penalty upon binding to a receptor or enzyme. This has been successfully applied in the development of various therapeutic agents. For example, the scaffold has been used to prepare a series of GPR119 agonists, where the conformational constraint was a key design element. Similarly, it has been incorporated into peptidomimetic synthons to create a conformationally constrained inhibitor of farnesyltransferase, which helped in elucidating the enzyme-bound conformation of the inhibitor. These examples underscore the power of using conformationally restricted scaffolds to improve the pharmacological properties of bioactive molecules.

Examples of Bioactive Molecules Incorporating the Scaffold:

Compound Class Biological Target Therapeutic Area
GPR119 Agonists GPR119 Receptor Metabolic Diseases
Peptidomimetics Farnesyltransferase Oncology

Contributions to Ligand Design in Organocatalysis and Coordination Chemistry

The 3,8-diazabicyclo[3.2.1]octane framework possesses structural features that make it an attractive candidate for ligand design in both organocatalysis and coordination chemistry. As a bicyclic diamine, it can act as a chiral ligand or a metal-coordinating agent. The rigid structure helps to create a well-defined chiral environment around a catalytic center, which is crucial for achieving high stereoselectivity in asymmetric reactions.

While the synthesis of the bicyclo[3.2.1]octane framework itself can be achieved using organocatalysis, the application of its derivatives as ligands is an area of growing interest. Chiral versions of the scaffold can be prepared, and the two nitrogen atoms provide ideal coordination sites for metal ions or interaction points for organic substrates. This dual functionality allows for the development of novel catalysts for a range of chemical transformations. In coordination chemistry, the scaffold can form stable complexes with various metals, and the rigid backbone influences the geometry and reactivity of the resulting metal complex. This can be exploited in the design of catalysts for specific reactions or materials with unique properties.

Precursors for Divergent Synthetic Libraries

The 3,8-diazabicyclo[3.2.1]octane scaffold is an excellent starting point for the creation of divergent synthetic libraries, which are essential tools in drug discovery for screening large numbers of compounds against biological targets. The key to its utility in this context lies in the differential reactivity of its two nitrogen atoms, especially when one is protected.

Starting with a mono-protected derivative, such as Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate or its Boc-protected analogue, the free nitrogen can be functionalized with a diverse set of building blocks. Subsequently, the protecting group can be removed to expose the second nitrogen, which can then be reacted with another set of diverse reagents. This two-step diversification strategy allows for the rapid generation of a large library of related compounds from a single, common core structure. This approach, often referred to as parallel synthesis, is highly efficient for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological activities. The rigid nature of the scaffold ensures that the appended substituents are held in well-defined spatial orientations, providing a clear structural basis for interpreting the screening results.

Advanced Spectroscopic Characterization Methodologies for Benzyl 3,8 Diazabicyclo 3.2.1 Octane 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

No published studies containing detailed ¹H or ¹³C NMR assignments or stereochemical elucidation for Benzyl (B1604629) 3,8-diazabicyclo[3.2.1]octane-3-carboxylate were found. Such data is essential for confirming the connectivity and three-dimensional structure of the bicyclic ring system and the orientation of the benzyl carboxylate substituent.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or detailed fragmentation patterns from techniques like MS/MS, are not available in the public domain for Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. This information would be critical for confirming its molecular formula (C₁₄H₁₈N₂O₂) and for sequencing its fragmentation pathways upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

There are no publicly accessible IR spectra for this compound. An experimental spectrum would be used to identify characteristic absorption bands for its key functional groups, such as the carbamate (B1207046) carbonyl (C=O) stretching, C-N stretching of the amines, and aromatic C-H and C=C stretching from the benzyl group.

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide the definitive solid-state conformation, including precise bond lengths, bond angles, and the stereochemical configuration of the molecule.

Advanced 2D NMR Experiments for Connectivity and Proximity Assignments

No research detailing the use of advanced 2D NMR experiments (such as COSY, HSQC, HMBC, or NOESY) for this compound has been published. These experiments would be necessary to unambiguously assign all proton and carbon signals and to determine through-bond and through-space correlations, which are fundamental to a complete structural characterization in solution.

Future Research Directions in 3,8 Diazabicyclo 3.2.1 Octane Chemistry

Exploration of Unexplored Synthetic Pathways and Novel Reactivity

While several synthetic routes to the 3,8-diazabicyclo[3.2.1]octane skeleton exist, future research will likely focus on discovering more efficient and novel pathways. researchgate.net One promising area is the use of 1,3-dipolar cycloadditions, such as those involving 3-oxidopyraziniums, which can directly yield the diazabicyclo[3.2.1]octane framework. acs.org Further exploration into the scope and mechanism of such reactions could provide more direct access to complex derivatives.

Table 1: Comparison of Synthetic Strategies for Bicyclic Scaffolds

Synthetic Approach Key Features Potential Future Exploration
Cycloaddition Direct formation of the bicyclic core from acyclic or monocyclic precursors. acs.org Use of novel dipoles and dipolarophiles; development of catalytic asymmetric variants. acs.org
Radical Rearrangement Ring expansion from smaller bicyclic systems to form the desired scaffold. acs.org Application to a wider range of substrates; understanding mechanistic pathways to control regioselectivity.

| Multi-step Synthesis | Stepwise construction often involving cyclization of a pyrrolidine (B122466) or piperidine (B6355638) derivative. researchgate.net | Development of scalable, one-pot procedures; use of flow chemistry to improve efficiency. |

Development of Highly Enantioselective and Diastereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a critical area for future research is the development of highly stereoselective methods for synthesizing 3,8-diazabicyclo[3.2.1]octane derivatives. rsc.org While some approaches exist for the related 8-azabicyclo[3.2.1]octane (tropane) scaffold, including desymmetrization of achiral tropinones and stereocontrolled formation from chiral starting materials, methods that directly generate the 3,8-diaza core with high enantioselectivity are less developed. rsc.orgresearchgate.net

Future efforts should be directed towards catalytic asymmetric syntheses. evitachem.com This could involve enantioselective bicyclization strategies or cobalt-catalyzed hydroalkylation of bicyclic alkenes to install key stereocenters. evitachem.comacs.org The development of gold-catalyzed cascade reactions, which have been successful for oxabicyclo[3.2.1]octanes, could be adapted for the synthesis of diaza-analogues, providing a powerful tool for creating structurally complex and stereochemically defined molecules. nih.gov

Expanding the Scope of Derivatization for Tailored Molecular Architectures

Benzyl (B1604629) 3,8-diazabicyclo[3.2.1]octane-3-carboxylate is an ideal starting point for extensive derivatization. The benzyl group at N3 and the carboxylate function are protecting groups that can be selectively removed to allow for the introduction of a wide array of substituents. The two distinct nitrogen atoms (N3 and N8) provide handles for creating diverse molecular architectures with tailored properties. researchgate.netnih.gov

Future research will focus on synthesizing libraries of novel N3/N8-disubstituted derivatives to explore new chemical space. researchgate.net This could involve attaching various aryl, heteroaryl, acyl, or alkyl groups to modulate the compound's pharmacological profile, as has been demonstrated in the development of potent analgesics. nih.govcore.ac.uk The rigid scaffold ensures that these appended functional groups are held in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets. clockss.org

Computational Design of Novel Derivatives with Specific Structural Properties

Computational modeling and quantum mechanic calculations are powerful tools for understanding the structure-activity relationships (SAR) of 3,8-diazabicyclo[3.2.1]octane derivatives. clockss.org Such studies have been used to compare the conformation of active compounds to known ligands, providing insight into the structural requirements for biological activity. nih.govcore.ac.uk

The future in this area lies in the prospective computational design of novel derivatives. By using molecular modeling, researchers can predict the binding affinity of virtual compounds to specific biological targets, such as opioid or nicotinic receptors. core.ac.ukclockss.org This in silico screening allows for the rational design of molecules with desired properties before undertaking their chemical synthesis, thereby saving time and resources. Future work could focus on designing derivatives of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate with optimized conformational and electronic features for enhanced potency and selectivity.

Table 2: Computationally Studied Properties of 3,8-Diazabicyclo[3.2.1]octane Derivatives

Property Method Application Reference
Conformational Analysis High-field 1H NMR Spectroscopy, Theoretical Calculations Comparison with rigid molecules like epibatidine to understand structural similarities. nih.govcore.ac.uk
Electronic Structure Quantum Mechanic Calculations Elucidate the relationship between electronic properties and affinity for µ-opioid receptors. clockss.org

| Structure-Affinity Relationships | Molecular Mechanics, Semiempirical Quantum-Mechanics | Identify key structural factors that modulate affinity for specific receptors. | researchgate.net |

Investigation of Material Science Applications for Bridged Azabicyclic Compounds

The unique, rigid, three-dimensional structure of bridged azabicyclic compounds like the 3,8-diazabicyclo[3.2.1]octane scaffold makes them intriguing candidates for applications beyond medicinal chemistry. youtube.comnih.gov While this area is largely unexplored, the well-defined and constrained geometry of these molecules could be leveraged in the field of material science.

Future investigations could explore the incorporation of these rigid scaffolds as building blocks for polymers or supramolecular assemblies. Their defined structure could impart specific and predictable properties to the resulting materials, such as porosity, thermal stability, or chiral recognition capabilities. Although specific materials have not yet been developed, the foundational characteristics of bridged azabicyclic compounds suggest a potential for creating novel materials with unique structural and functional properties.

Q & A

Q. Advanced

  • In vitro : Cytotoxicity against prostate cancer cells (e.g., LNCaP, PC3) is assessed via MTT assays, with IC50_{50} values indicating potency .
  • In vivo : Xenograft mouse models measure tumor regression and systemic toxicity. For example, 3,6-diazabicyclo[3.3.1]heptane derivatives reduced tumor volume by 40–60% in murine models .

How is the compound’s stability assessed under different conditions?

Q. Basic

  • Storage conditions : Stability is tested at 2–8°C in inert atmospheres to prevent degradation .
  • Stress testing : Exposing the compound to extreme pH, heat, or light identifies degradation pathways, monitored via HPLC and NMR .

What role does the diazabicyclo moiety play in modulating nicotinic receptors?

Advanced
The rigid bicyclic structure enhances α4β2 nAChR affinity by mimicking natural ligands like epibatidine. Modifications to the bridgehead nitrogen or substituents (e.g., benzyl groups) alter receptor subtype selectivity and analgesic activity . Docking studies suggest hydrophobic interactions and hydrogen bonding with receptor pockets are critical .

What are common functionalization strategies for this scaffold?

Q. Basic

  • N-alkylation : Introducing groups like 2-chloropyrimidine or benzyl enhances solubility or target specificity .
  • Ester hydrolysis : Converting the benzyl ester to a carboxylic acid enables further derivatization .
  • Cross-coupling : Suzuki or Buchwald-Hartwig reactions add aryl or heteroaryl substituents .

How do molecular docking studies explain its interaction with biological targets?

Advanced
Docking into α4β2 nAChR or HIV-1 gp120 models reveals:

  • Binding modes : The diazabicyclo nitrogen forms hydrogen bonds with conserved residues (e.g., TrpB in nAChRs), while hydrophobic substituents occupy adjacent pockets .
  • Conformational flexibility : NMR-based analysis shows restricted rotation of the bicyclic core, stabilizing bioactive conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.